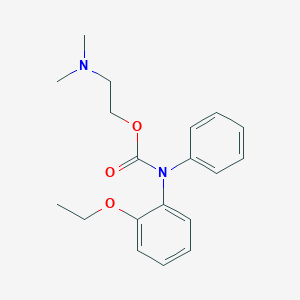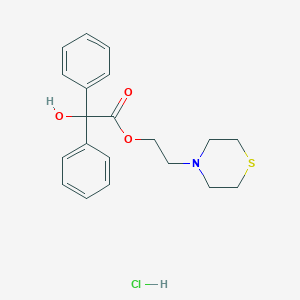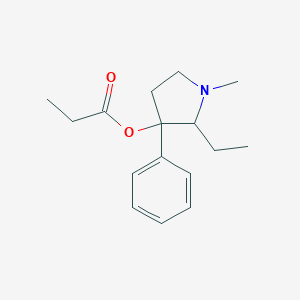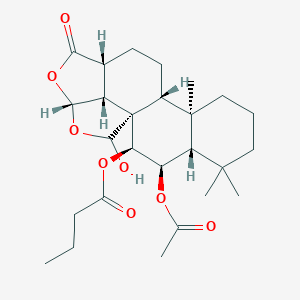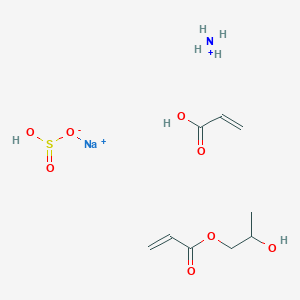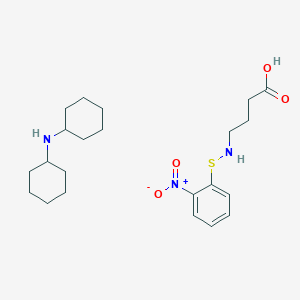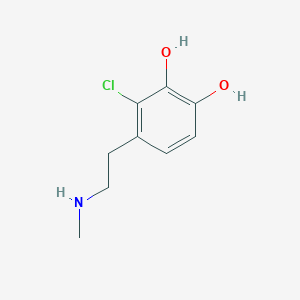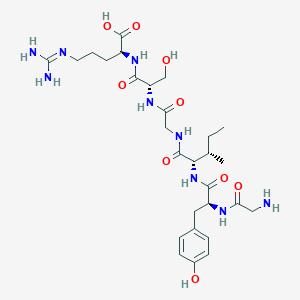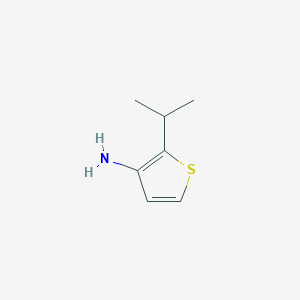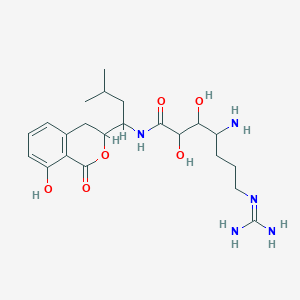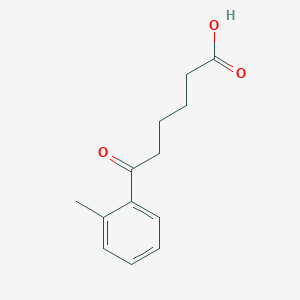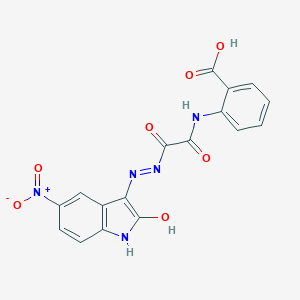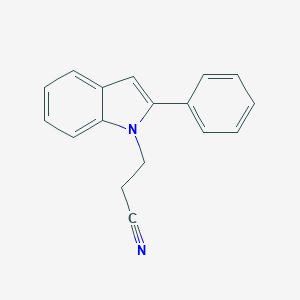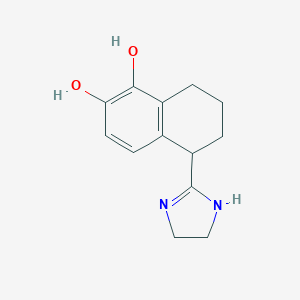
5,6-Dihydroxy-1-(2-imidazolinyl)tetralin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dihydroxy-1-(2-imidazolinyl)tetralin, also known as 5,6-DHT, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of serotonin and has been found to have a range of biochemical and physiological effects. In
Applications De Recherche Scientifique
5,6-Dihydroxy-1-(2-imidazolinyl)tetralin has been extensively studied for its potential applications in scientific research. It has been found to be a useful tool for studying the function of the serotonergic system in the brain. This compound has been used to selectively destroy serotonergic neurons in animal models, which has allowed researchers to study the effects of serotonin depletion on behavior and physiology.
Mécanisme D'action
The mechanism of action of 5,6-Dihydroxy-1-(2-imidazolinyl)tetralin involves the selective destruction of serotonergic neurons. This compound is taken up by serotonergic neurons and is converted into a neurotoxic metabolite. This metabolite then damages the neuron, leading to its destruction. This selective destruction of serotonergic neurons allows researchers to study the effects of serotonin depletion on behavior and physiology.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 5,6-Dihydroxy-1-(2-imidazolinyl)tetralin are primarily related to the depletion of serotonin in the brain. This depletion has been shown to have a range of effects on behavior and physiology. For example, serotonin depletion has been shown to affect mood, anxiety, aggression, and sleep. It has also been linked to changes in appetite, body temperature, and cardiovascular function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5,6-Dihydroxy-1-(2-imidazolinyl)tetralin in lab experiments is its selectivity for serotonergic neurons. This allows researchers to selectively study the effects of serotonin depletion on behavior and physiology. However, there are also some limitations to using 5,6-Dihydroxy-1-(2-imidazolinyl)tetralin. For example, the effects of serotonin depletion may vary depending on the animal model used, the dose of 5,6-Dihydroxy-1-(2-imidazolinyl)tetralin administered, and the timing of the administration.
Orientations Futures
There are many future directions for research on 5,6-Dihydroxy-1-(2-imidazolinyl)tetralin. One area of interest is the role of serotonin in the development and progression of neurological disorders such as depression, anxiety, and Parkinson's disease. Another area of interest is the potential use of 5,6-Dihydroxy-1-(2-imidazolinyl)tetralin as a therapeutic tool for these disorders. Additionally, further research is needed to better understand the mechanisms underlying the effects of serotonin depletion on behavior and physiology.
Méthodes De Synthèse
The synthesis of 5,6-Dihydroxy-1-(2-imidazolinyl)tetralin involves the reaction of serotonin with formaldehyde and sodium borohydride. This reaction results in the formation of 5,6-Dihydroxy-1-(2-imidazolinyl)tetralin, which can be purified using various chromatography techniques. The purity of the compound can be confirmed using spectroscopy methods such as NMR and IR.
Propriétés
Numéro CAS |
108149-68-4 |
|---|---|
Nom du produit |
5,6-Dihydroxy-1-(2-imidazolinyl)tetralin |
Formule moléculaire |
C13H16N2O2 |
Poids moléculaire |
232.28 g/mol |
Nom IUPAC |
5-(4,5-dihydro-1H-imidazol-2-yl)-5,6,7,8-tetrahydronaphthalene-1,2-diol |
InChI |
InChI=1S/C13H16N2O2/c16-11-5-4-8-9(12(11)17)2-1-3-10(8)13-14-6-7-15-13/h4-5,10,16-17H,1-3,6-7H2,(H,14,15) |
Clé InChI |
LYRNYBCBYWDTIF-UHFFFAOYSA-N |
SMILES |
C1CC(C2=C(C1)C(=C(C=C2)O)O)C3=NCCN3 |
SMILES canonique |
C1CC(C2=C(C1)C(=C(C=C2)O)O)C3=NCCN3 |
Autres numéros CAS |
108149-68-4 |
Synonymes |
2-(5,6-dihydroxy-1,2,3,4-tetrahydro-1-naphthyl)imidazoline 2-(5,6-dihydroxy-1,2,3,4-tetrahydro-1-naphthyl)imidazoline, (S)-isomer 2-DTMI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




